molecular formula C13H14N2O2 B1452637 1-(2-Cyanophenyl)piperidine-3-carboxylic acid CAS No. 942474-51-3

1-(2-Cyanophenyl)piperidine-3-carboxylic acid

Cat. No. B1452637
M. Wt: 230.26 g/mol
InChI Key: DPCRZOIVBBSRNW-UHFFFAOYSA-N
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Description

1-(2-Cyanophenyl)piperidine-3-carboxylic acid, commonly referred to as CPPC, is an organic compound with the molecular formula C13H14N2O2 . It belongs to the class of piperidines and is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular weight of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid is 230.26 g/mol. The compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carboxylic acid group and a cyanophenyl group .

Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives similar to "1-(2-Cyanophenyl)piperidine-3-carboxylic acid," play a significant role in biotechnological applications, particularly in the context of microbial fermentation processes. These compounds can act as inhibitors to microbial growth at concentrations below desired yields, affecting the production of biorenewable chemicals. Studies have explored the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, aiming to identify metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).

Synthesis of Bioactive 1-Indanones

Research on the synthesis of 1-indanones, utilizing carboxylic acids as starting materials, highlights the potential of carboxylic acid derivatives in developing compounds with a wide range of biological activities. These activities include antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. Such compounds are also explored for their roles in treating neurodegenerative diseases and as effective insecticides, fungicides, and herbicides (Turek et al., 2017).

Nucleophilic Aromatic Substitution Reactions

The interaction of piperidine with nitro-aromatic compounds, leading to various substituted benzene derivatives, represents a foundational chemical reaction that could have relevance to the synthesis and functionalization of compounds like "1-(2-Cyanophenyl)piperidine-3-carboxylic acid". These reactions are integral to understanding the chemical properties and synthesis pathways of novel organic compounds, potentially influencing drug discovery and materials science (Pietra & Vitali, 1972).

Reactive Extraction of Carboxylic Acids

The study of reactive extraction of carboxylic acids using organic solvents and supercritical fluids offers insights into the separation processes relevant to industrial applications of carboxylic acid derivatives. This research underscores the importance of such compounds in chemical engineering and the development of environmentally friendly extraction technologies (Djas & Henczka, 2018).

properties

IUPAC Name

1-(2-cyanophenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-8-10-4-1-2-6-12(10)15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCRZOIVBBSRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655713
Record name 1-(2-Cyanophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyanophenyl)piperidine-3-carboxylic acid

CAS RN

942474-51-3
Record name 1-(2-Cyanophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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